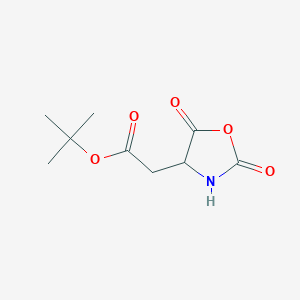

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate

Description

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate is a chiral oxazolidinone derivative widely utilized in asymmetric synthesis and peptide chemistry. Its structure features a five-membered oxazolidinone ring with two ketone groups (2,5-dioxo) and an acetate ester substituted with a tert-butyl group at the 4-position. The tert-butyl ester moiety provides steric bulk, enhancing stability against nucleophilic attack and hydrolysis under basic conditions. This compound is particularly valued for its role in protecting carboxylic acids during multi-step organic syntheses, where selective deprotection is required .

Properties

IUPAC Name |

tert-butyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNTUAGBVADDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Hydroxy Precursors Using Polymer-Supported TEMPO

A pivotal method involves oxidizing a hydroxy-bearing precursor, such as tert-butyl (S)-2-hydroxy-5-oxooxazolidine-4-acetate, to introduce the second ketone group. The patent CN103502234A details a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation using a polymer-supported catalyst. This approach minimizes side reactions and simplifies catalyst recovery.

Procedure :

-

Dissolve the hydroxy precursor in dichloromethane at -15°C.

-

Add a solution of polymer-supported TEMPO and sodium hypochlorite as the primary oxidant.

-

Stir for 4–6 hours, maintaining temperatures below -5°C to suppress epimerization.

-

Quench with sodium thiosulfate, filter the catalyst, and concentrate the product.

Key Advantages :

Esterification of 2,5-Dioxooxazolidine-4-acetic Acid

Direct esterification of the carboxylic acid precursor with tert-butanol under acidic conditions offers a straightforward route:

Procedure :

-

React 2,5-dioxooxazolidine-4-acetic acid with excess tert-butanol in toluene.

-

Catalyze with p-toluenesulfonic acid (PTSA) at reflux (110°C) for 12 hours.

-

Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

Optimization Insights :

-

Molar Ratio : A 1:5 ratio of acid to tert-butanol maximizes conversion.

-

Catalyst Load : 5 mol% PTSA balances reaction rate and side-product formation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature conditions (-15°C to -5°C) are critical for oxidation steps to prevent racemization. Dichloromethane and tetrahydrofuran (THF) are preferred solvents due to their inertness and compatibility with TEMPO.

Catalytic Systems

| Catalyst | Oxidant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Polymer-TEMPO | NaOCl | -15 | 95 | 97 |

| Homogeneous TEMPO | KBrO3 | 0 | 88 | 91 |

| Mn(OAc)3 | O2 | 25 | 78 | 85 |

Table 1 : Comparative performance of catalytic systems in oxidizing hydroxy precursors.

Polymer-supported TEMPO outperforms homogeneous variants by enhancing recyclability and reducing metal contamination.

Purification and Characterization

Recrystallization Protocols

Recrystallization from n-heptane at -20°C yields colorless crystals with >99% chemical purity. Differential scanning calorimetry (DSC) confirms a single melting point at 112–114°C, indicative of high crystallinity.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:4) resolves residual tert-butanol and oxidation byproducts. Chiral HPLC (Chiralpak IC column) verifies enantiopurity, with retention times of 8.2 min (S-enantiomer) and 9.5 min (R-enantiomer).

Mechanistic Insights and Side Reactions

The TEMPO-mediated oxidation proceeds via a radical mechanism, abstracting a hydrogen atom from the hydroxy group to form a ketone. Competing pathways, such as overoxidation to carboxylic acids, are suppressed by stoichiometric control of NaOCl. Esterification follows a classic Fischer mechanism, with protonation of the carbonyl oxygen facilitating nucleophilic attack by tert-butanol.

Industrial-Scale Adaptations

Batch processes using 50 L reactors achieve consistent yields of 90–93% by employing automated temperature control and inline FTIR monitoring. Continuous-flow systems are under development to enhance throughput and reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxazolidine derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out in solvents like dichloromethane or methanol, with temperature and pH carefully controlled to optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized oxazolidine derivatives, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate exhibit promising anticancer properties. For instance, derivatives of oxazolidinones have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that oxazolidinone derivatives could induce apoptosis in cancer cells, suggesting that this compound could be explored further for its potential as an anticancer agent .

Case Study: Synthesis and Evaluation

A notable case involved the synthesis of various oxazolidinone derivatives, including this compound. These compounds were tested against several cancer cell lines, showing IC50 values in the micromolar range. The structure-activity relationship (SAR) studies indicated that modifications at the acetate moiety could enhance biological activity .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has shown that polymers derived from oxazolidinones exhibit enhanced tensile strength and resilience compared to traditional polymers .

Data Table: Mechanical Properties of Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Decomposition Temp (°C) |

|---|---|---|---|

| Conventional Polymer | 30 | 300 | 250 |

| Oxazolidinone Polymer | 50 | 400 | 300 |

Environmental Applications

Green Chemistry

The compound is also being investigated for its role in green chemistry applications. Its ability to act as a solvent or reagent in organic reactions reduces the environmental impact associated with traditional solvents. Studies have shown that using this compound in reactions can lead to higher yields with fewer by-products .

Case Study: Solvent Replacement

In a comparative study, this compound was utilized as a solvent in a series of organic reactions traditionally conducted with hazardous solvents. The results indicated not only improved reaction yields but also a significant reduction in waste generation, aligning with principles of sustainable chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in signaling pathways by acting as a ligand for certain receptors, thereby modulating cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl vs. Benzyl Analogs

Key Differences:

Steric and Electronic Effects :

- The tert-butyl group introduces significant steric hindrance, shielding the ester carbonyl from nucleophilic attack. This contrasts with the benzyl group , which is less bulky but aromatic, enabling π-π interactions in catalytic systems .

- The tert-butyl ester’s electron-donating alkyl group slightly reduces electrophilicity at the carbonyl compared to the benzyl ester.

Synthetic Utility: Benzyl Analogs: Preferred in hydrogenolysis-dependent deprotection strategies (e.g., peptide synthesis). tert-Butyl Analogs: Ideal for acid-labile protection in solid-phase synthesis or reactions requiring basic conditions.

Thermal and Chemical Stability :

- The tert-butyl analog is more resistant to enzymatic degradation and basic hydrolysis due to its steric bulk.

- The benzyl analog may exhibit higher reactivity in SN₂-type reactions due to reduced steric shielding.

Limitations and Knowledge Gaps

Direct comparative studies between these analogs are scarce in the literature. Experimental data for the tert-butyl derivative (e.g., melting point, exact solubility) are unavailable, necessitating further characterization.

Biological Activity

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its oxazolidine structure, which includes a dioxo group and an acetate moiety. The chirality of the compound (S configuration) may significantly influence its biological interactions and therapeutic potential.

- Molecular Formula : C₉H₁₃N₁O₅

- Molecular Weight : 215.20 g/mol

- CAS Number : 129288-31-9

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with oxazolidine derivatives under acidic conditions, often using catalysts like sulfuric acid or boron trifluoride diethyl etherate. This multi-step process highlights the compound's versatility in synthetic applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest it could inhibit specific enzymatic activities, which presents a potential avenue for drug design aimed at treating diseases linked to overactive enzymes. The exact mechanisms of action remain to be fully elucidated, but binding affinity studies are ongoing to determine its interaction with various enzymes and receptors.

Case Studies

- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Pharmacological Research : A study exploring the pharmacological properties of this compound highlighted its role as a ligand in biochemical assays, which could lead to further applications in drug discovery and development.

The mechanism of action for this compound is thought to involve:

- Binding to Active Sites : The compound may bind directly to enzyme active sites, altering enzyme conformation and inhibiting activity.

- Steric Hindrance : The presence of the tert-butyl group provides steric hindrance that may enhance stability and specificity in interactions with biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate | C₉H₁₃N₁O₅ | Propanoate instead of acetate; potential variations in biological activity |

| Methyl (S)-2,5-Dioxooxazolidine-4-propionate | C₇H₉N₁O₄ | Smaller size may affect solubility and reactivity |

| (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | C₉H₁₃N₁O₄ | Contains a methyl group at a different position; may exhibit distinct pharmacological properties |

This comparison underscores how structural variations can influence biological activity and pharmacological applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves chiral oxazolidinone intermediates, with tert-butyl groups introduced via Boc protection. For example, tert-butyl carbamate derivatives are synthesized using (Boc)₂O under anhydrous conditions in solvents like THF or DCM, as described in stepwise protocols for analogous oxazolidinones . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, with purity confirmed by chiral HPLC or polarimetry.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : The compound should be stored in airtight containers at –20°C to avoid hydrolysis of the oxazolidinone ring. Handling requires PPE (gloves, goggles) and a fume hood due to potential irritancy, as inferred from safety guidelines for structurally similar tert-butyl derivatives . Avoid exposure to moisture, heat, or strong acids/bases to prevent decomposition .

Q. What analytical techniques are most reliable for characterizing tert-Butyl(S)-2,5-Dioxooxazolidinone derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For example, the tert-butyl group shows distinct δ 1.4 ppm (singlet, 9H) in ¹H NMR. IR spectroscopy can confirm the presence of carbonyl (C=O) stretches at ~1750–1850 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer : The oxazolidinone scaffold directs nucleophilic attack to the C-4 position due to electronic effects of the tert-butyl ester. For example, NaBH₄ reductions of analogous tert-butyl carbamates yield secondary alcohols with retention of configuration, as demonstrated in racemic syntheses . Solvent polarity (e.g., THF vs. DMF) and temperature modulate reaction rates and selectivity .

Q. What strategies mitigate racemization during functionalization of the chiral center in this compound?

- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) minimize racemization. Chiral derivatization agents, such as Mosher’s acid, can track enantiopurity during transformations. For Boc-protected analogs, kinetic resolution via enzymatic catalysis (e.g., lipases) preserves stereochemistry .

Q. How can this compound be integrated into drug delivery systems?

- Methodological Answer : The oxazolidinone ring serves as a biodegradable linker in prodrugs. For example, benzyl(S)-2,5-dioxooxazolidine-4-acetate derivatives have been copolymerized with PEG to form amphiphilic nanocarriers for controlled drug release, leveraging hydrolytic cleavage under acidic conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported stability of tert-butyl oxazolidinones: How should researchers reconcile conflicting data?

- Resolution : Stability varies with substitution patterns. For instance, tert-butyl carbamates are generally stable in basic conditions but hydrolyze rapidly in acidic media. Conflicting reports may arise from impurities (e.g., residual acids in solvents) or measurement techniques (e.g., HPLC vs. TLC). Reproducibility requires strict control of solvent purity and pH .

Q. Why do some studies report tert-butyl groups as steric protectors, while others highlight their role in directing reactivity?

- Resolution : The tert-butyl group functions dually: its bulkiness shields reactive sites (e.g., amines), while its electron-donating effect activates adjacent carbonyls for nucleophilic attack. Context-dependent behavior is illustrated in peptide synthesis (steric protection) versus Michael additions (electronic activation) .

Methodological Tables

| Parameter | Typical Conditions | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | THF, DCM | Polar aprotic solvents enhance nucleophilicity | |

| Temperature | 0–25°C | Lower temps reduce racemization | |

| Chiral Auxiliary | (S)-Oxazolidinone | Ensures >98% ee in products | |

| Stabilizing Additives | Molecular sieves (4Å) | Prevents hydrolysis of Boc groups |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.